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Compound of Interest

Compound Name: Ethoxydiisobutylaluminium

Cat. No.: B100121 Get Quote

For researchers, scientists, and drug development professionals, the selection of an

appropriate reducing agent is paramount to achieving desired chemical transformations with

high yield and selectivity. This guide provides a detailed comparison of two organoaluminium

reagents, Ethoxydiisobutylaluminium (Et(i-Bu)₂Al) and Diisobutylaluminium hydride (DIBAL-

H), focusing on their mechanistic differences, reactivity, and applications in organic synthesis.

While both reagents share a common structural backbone in the diisobutylaluminium moiety,

the presence of an ethoxy group versus a hydride ligand dramatically alters their chemical

behavior. DIBAL-H is a well-established and versatile reducing agent, whereas the specific

applications of Ethoxydiisobutylaluminium as a direct reducing agent for carbonyls are less

documented in readily available literature. This guide will extensively cover the known

properties of DIBAL-H and provide a theoretical comparison for Ethoxydiisobutylaluminium
based on the general reactivity of aluminium alkoxides.

At a Glance: Key Physicochemical Properties
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Property
Ethoxydiisobutylaluminiu
m (Et(i-Bu)₂Al)

Diisobutylaluminium
Hydride (DIBAL-H)

CAS Number 15769-72-9 1191-15-7

Molecular Formula C₁₀H₂₃AlO C₈H₁₉Al

Molecular Weight 186.27 g/mol 142.22 g/mol

Appearance Not readily available Colorless liquid

Key Reactive Moiety Al-O-Et bond Al-H bond

Primary Function Lewis acid, potential precursor
Bulky, electrophilic reducing

agent

Mechanistic Insights: A Tale of Two Reagents
The fundamental difference in the reactivity of Ethoxydiisobutylaluminium and DIBAL-H

stems from the nature of the group attached to the aluminum center.

Diisobutylaluminium Hydride (DIBAL-H): A Hydride
Donor
DIBAL-H functions as a potent and selective reducing agent through the direct transfer of a

hydride ion (H⁻) to an electrophilic center, most notably the carbonyl carbon of esters and

nitriles.[1][2] Its mechanism is characterized by the following key steps:

Lewis Acid-Base Coordination: The electron-deficient aluminum atom in DIBAL-H acts as a

Lewis acid, coordinating to the lone pair of electrons on the carbonyl oxygen of the substrate.

[2] This coordination polarizes the C=O bond, rendering the carbonyl carbon more

electrophilic.

Intramolecular Hydride Transfer: A hydride ion is then transferred from the aluminum to the

activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[1][3]

Stabilization at Low Temperatures: The bulky isobutyl groups on the aluminum atom provide

significant steric hindrance, which stabilizes this tetrahedral intermediate at low temperatures

(typically -78 °C).[1][4] This stability is crucial for preventing over-reduction.
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Workup and Aldehyde Formation: Upon aqueous workup, the tetrahedral intermediate is

hydrolyzed to yield the aldehyde.[3] The low reaction temperature and controlled

stoichiometry (often 1 equivalent) are critical to stop the reaction at the aldehyde stage.[2] If

the temperature is allowed to rise or excess DIBAL-H is used, further reduction to the

primary alcohol can occur.[3]

// Reactants ester [label="R-C(=O)-OR'"]; dibal [label="H-Al(i-Bu)₂"];

// Intermediate intermediate [label=<

RCOR' O⁻-Al⁺(i-Bu)₂H

, shape=plaintext];

// Products aldehyde [label="R-C(=O)-H"]; alkoxide [label="R'OH"]; al_species [label="(i-

Bu)₂AlOH"];

// Pathway ester -> intermediate [label="1. Coordination & Hydride Transfer\n(-78 °C)",

color="#EA4335"]; intermediate -> aldehyde [label="2. Aqueous Workup", color="#34A853"];

intermediate -> alkoxide [style=invis]; intermediate -> al_species [style=invis]; } DIBAL-H

reduction of an ester to an aldehyde.

Ethoxydiisobutylaluminium: A Lewis Acid Perspective
Specific literature detailing the use of Ethoxydiisobutylaluminium as a direct reducing agent

for esters is scarce. However, based on the general behavior of aluminum alkoxides, its

primary role is expected to be that of a Lewis acid. The Al-O bond is significantly less polarized

towards the aluminum than the Al-H bond in DIBAL-H, making the ethoxy group a poor leaving

group in a hydride-like transfer.

Instead, Ethoxydiisobutylaluminium would likely interact with carbonyl compounds through

its Lewis acidic aluminum center. A possible, though not experimentally verified for this specific
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compound, reductive pathway could be analogous to a modified Meerwein-Ponndorf-Verley

(MPV) reduction, where the aluminum alkoxide catalyzes the transfer of a hydride from a

sacrificial alcohol. However, in the absence of a hydride source, Ethoxydiisobutylaluminium
itself is not expected to be an effective reducing agent.

Its primary function in a reaction mixture would be to act as a Lewis acid, potentially activating

a carbonyl group towards attack by another nucleophile.

// Reactants ester [label="R-C(=O)-OR'"]; et_al [label="EtO-Al(i-Bu)₂"];

// Coordinated Species coordinated [label=<

RCOR' O⁺-Al⁻(i-Bu)₂OEt

, shape=plaintext];

// Nucleophile nucleophile [label="Nu⁻", fontcolor="#EA4335"];

// Product of Nucleophilic Attack product [label="R-C(O⁻)-OR'(Nu)"];

// Pathway ester -> coordinated [label="Lewis Acid Coordination", color="#FBBC05"];

coordinated -> product [label="Nucleophilic Attack", color="#EA4335"]; nucleophile ->

coordinated [style=invis]; } Lewis acid activation of an ester by Ethoxydiisobutylaluminium.

Reactivity and Selectivity: A Comparative Analysis
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Feature
Ethoxydiisobutylaluminiu
m (Et(i-Bu)₂Al)

Diisobutylaluminium
Hydride (DIBAL-H)

Primary Reactivity Strong Lewis acid.
Strong, bulky reducing agent.

[2]

Reduction of Esters
Not a documented primary

application.

Reduces esters to aldehydes

at low temperatures.[2] Over-

reduction to alcohols can occur

at higher temperatures or with

excess reagent.[3]

Reduction of Nitriles
Not a documented primary

application.

Reduces nitriles to aldehydes

(after hydrolysis of the

intermediate imine).[1][2]

Chemoselectivity
Would likely coordinate to the

most basic site.

Can selectively reduce esters

in the presence of less reactive

functional groups.[5]

Stereoselectivity

As a Lewis acid, could

influence the stereochemical

outcome of reactions.

The bulky isobutyl groups can

lead to high stereoselectivity in

the reduction of cyclic ketones.

Experimental Protocols: A Case Study in Ester
Reduction with DIBAL-H
As there is a lack of specific experimental protocols for the use of Ethoxydiisobutylaluminium
as a reducing agent for esters, a standard procedure for the well-established DIBAL-H

reduction is provided below.

Objective: Partial reduction of an ester to an aldehyde using DIBAL-H.

Materials:

Ester (e.g., methyl benzoate)

DIBAL-H (1.0 M solution in toluene)
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Anhydrous toluene (solvent)

Methanol

1 M Hydrochloric acid (HCl)

Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask, magnetic stirrer, dropping funnel, argon or nitrogen inlet, low-

temperature thermometer, and a dry ice/acetone bath.

Procedure:

A solution of the ester (1 equivalent) in anhydrous toluene is prepared in a flame-dried,

three-necked round-bottom flask under an inert atmosphere (argon or nitrogen).

The solution is cooled to -78 °C using a dry ice/acetone bath.

DIBAL-H (1.0 to 1.2 equivalents) is added dropwise via a syringe or dropping funnel,

ensuring the internal temperature does not rise above -70 °C.

The reaction mixture is stirred at -78 °C for 1-3 hours, with the progress monitored by thin-

layer chromatography (TLC).

Once the starting material is consumed, the reaction is quenched by the slow, dropwise

addition of methanol at -78 °C to consume excess DIBAL-H.

The reaction mixture is allowed to warm to room temperature, and a saturated aqueous

solution of Rochelle's salt is added. The mixture is stirred vigorously until two clear layers

form.

The layers are separated, and the aqueous layer is extracted with an organic solvent (e.g.,

diethyl ether or ethyl acetate).

The combined organic layers are washed with brine, dried over anhydrous magnesium

sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude
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aldehyde.

The crude product can be purified by column chromatography or distillation.

Logical Workflow for Reagent Selection

Desired Transformation:
Ester Reduction

Is partial reduction to an aldehyde required? Is Lewis acid activation of the carbonyl needed?

Alternative Consideration

Select DIBAL-H

Yes

Consider stronger hydride reagents
(e.g., LiAlH₄)

No (Full reduction to alcohol)

Consider Ethoxydiisobutylaluminium
as a potential Lewis acid

Yes

Select alternative strategy

No

Click to download full resolution via product page

Conclusion
In summary, DIBAL-H is a highly effective and selective reducing agent for the partial reduction

of esters and nitriles to aldehydes, a capability attributed to the presence of a transferable

hydride ligand and the steric bulk of the isobutyl groups. Its mechanism is well-understood and

involves the formation of a stable tetrahedral intermediate at low temperatures.

Conversely, Ethoxydiisobutylaluminium is not a recognized direct reducing agent for

carbonyl compounds in the same manner as DIBAL-H. Its chemical nature, defined by the

aluminum-ethoxy bond, suggests its primary role is that of a Lewis acid. While it may find

applications in activating carbonyl groups or in other catalytic processes, it is not a suitable

substitute for DIBAL-H in direct reduction reactions. For researchers aiming for the partial

reduction of esters to aldehydes, DIBAL-H remains the superior and well-documented choice.

Further research would be required to explore any potential, yet currently undocumented,

reductive capabilities of Ethoxydiisobutylaluminium.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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